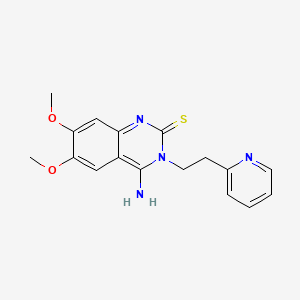
4-Amino-6,7-dimethoxy-3-(2-pyridin-2-ylethyl)quinazoline-2-thione
概要
説明
4-Amino-6,7-dimethoxy-3-(2-pyridin-2-ylethyl)quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with amino, methoxy, and thione functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dimethoxy-3-(2-pyridin-2-ylethyl)quinazoline-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Pyridin-2-ylethyl Group: The pyridin-2-ylethyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Functional Group Modifications: The amino and methoxy groups can be introduced through standard organic transformations such as amination and methylation reactions.
Thione Formation: The thione group can be introduced by treating the intermediate compound with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Amino-6,7-dimethoxy-3-(2-pyridin-2-ylethyl)quinazoline-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or the quinazoline core to a dihydroquinazoline using reducing agents like lithium aluminum hydride.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems, enhancing its structural diversity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium, copper, and other transition metals
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols and Dihydroquinazolines: Formed through reduction reactions
Substituted Quinazolines: Formed through nucleophilic substitution reactions
Fused Ring Systems: Formed through cyclization reactions
科学的研究の応用
4-Amino-6,7-dimethoxy-3-(2-pyridin-2-ylethyl)quinazoline-2-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other proteins involved in cell signaling.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Amino-6,7-dimethoxy-3-(2-pyridin-2-ylethyl)quinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to various biological effects, including the suppression of cell proliferation and inflammation.
類似化合物との比較
Similar Compounds
4-Aminoquinazoline: A simpler analog with similar biological activities but lacking the methoxy and pyridin-2-ylethyl groups.
6,7-Dimethoxyquinazoline: Similar in structure but without the amino and thione groups.
2-Thioquinazoline: Contains the thione group but lacks the amino and methoxy groups.
Uniqueness
4-Amino-6,7-dimethoxy-3-(2-pyridin-2-ylethyl)quinazoline-2-thione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridin-2-ylethyl group enhances its ability to interact with specific molecular targets, while the methoxy and thione groups contribute to its overall stability and solubility.
特性
IUPAC Name |
4-amino-6,7-dimethoxy-3-(2-pyridin-2-ylethyl)quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-22-14-9-12-13(10-15(14)23-2)20-17(24)21(16(12)18)8-6-11-5-3-4-7-19-11/h3-5,7,9-10H,6,8,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGFKYNUXYITPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CCC3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















